molecular formula C10H11N3OS3 B14915538 1-(1-methyl-1H-pyrrol-2-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-one

1-(1-methyl-1H-pyrrol-2-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-one

Cat. No.: B14915538
M. Wt: 285.4 g/mol
InChI Key: XWFICCKKUVIMKX-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-pyrrol-2-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-one is a synthetic organic compound that features a pyrrole ring and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-pyrrol-2-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized from thiosemicarbazide and a suitable carbonyl compound.

    Coupling Reactions: The pyrrole and thiadiazole rings are then coupled through a series of reactions involving halogenation and nucleophilic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, catalysts, and other process engineering techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-pyrrol-2-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines or thiols are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrrol-2-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(1-methyl-1H-pyrrol-2-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-one: Features both pyrrole and thiadiazole rings.

    1-(1-methyl-1H-pyrrol-2-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-ol: Similar structure but with a hydroxyl group instead of a ketone.

    1-(1-methyl-1H-pyrrol-2-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-amine: Similar structure but with an amine group instead of a ketone.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H11N3OS3

Molecular Weight

285.4 g/mol

IUPAC Name

1-(1-methylpyrrol-2-yl)-2-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone

InChI

InChI=1S/C10H11N3OS3/c1-13-5-3-4-7(13)8(14)6-16-10-12-11-9(15-2)17-10/h3-5H,6H2,1-2H3

InChI Key

XWFICCKKUVIMKX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(=O)CSC2=NN=C(S2)SC

Origin of Product

United States

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